Cas no 883521-80-0 (2-bromo-N-cyclopentylacetamide)

2-bromo-N-cyclopentylacetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide, 2-bromo-N-cyclopentyl-
- 2-Bromo-N-cyclopentylacetamide
- 2-bromo-N-cyclopentylacetamide
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- Inchi: InChI=1S/C7H12BrNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10)
- InChI Key: KVESMOYKDNWRSD-UHFFFAOYSA-N
- SMILES: BrCC(NC1CCCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
2-bromo-N-cyclopentylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B481748-10mg |
2-bromo-N-cyclopentylacetamide |
883521-80-0 | 10mg |
$ 65.00 | 2022-03-28 | ||
Life Chemicals | F3310-0934-2.5g |
2-bromo-N-cyclopentylacetamide |
883521-80-0 | 95%+ | 2.5g |
$656.0 | 2023-09-06 | |
TRC | B481748-50mg |
2-bromo-N-cyclopentylacetamide |
883521-80-0 | 50mg |
$ 115.00 | 2022-03-28 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 017249-500mg |
2-Bromo-N-cyclopentylacetamide |
883521-80-0 | 500mg |
2941CNY | 2021-05-07 | ||
Life Chemicals | F3310-0934-0.25g |
2-bromo-N-cyclopentylacetamide |
883521-80-0 | 95%+ | 0.25g |
$295.0 | 2023-09-06 | |
Life Chemicals | F3310-0934-5g |
2-bromo-N-cyclopentylacetamide |
883521-80-0 | 95%+ | 5g |
$984.0 | 2023-09-06 | |
Life Chemicals | F3310-0934-1g |
2-bromo-N-cyclopentylacetamide |
883521-80-0 | 95%+ | 1g |
$328.0 | 2023-09-06 | |
1PlusChem | 1P0089PZ-500mg |
Acetamide, 2-bromo-N-cyclopentyl- |
883521-80-0 | 500mg |
$252.00 | 2025-02-22 | ||
Life Chemicals | F3310-0934-0.5g |
2-bromo-N-cyclopentylacetamide |
883521-80-0 | 95%+ | 0.5g |
$311.0 | 2023-09-06 | |
Life Chemicals | F3310-0934-10g |
2-bromo-N-cyclopentylacetamide |
883521-80-0 | 95%+ | 10g |
$1378.0 | 2023-09-06 |
2-bromo-N-cyclopentylacetamide Related Literature
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
Additional information on 2-bromo-N-cyclopentylacetamide
Professional Introduction to Compound with CAS No. 883521-80-0 and Product Name: 2-bromo-N-cyclopentylacetamide
The compound with the CAS number 883521-80-0 and the product name 2-bromo-N-cyclopentylacetamide represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various biochemical pathways and drug development processes. The presence of both a bromine substituent and a cyclopentylacetamide moiety makes this molecule a versatile intermediate in synthetic chemistry, particularly in the design of novel therapeutic agents.
In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds, which often exhibit enhanced biological activity and improved pharmacokinetic properties. The 2-bromo-N-cyclopentylacetamide molecule fits well within this trend, as its structure incorporates elements that are frequently found in biologically active scaffolds. The bromine atom, for instance, serves as a valuable handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
One of the most compelling aspects of 2-bromo-N-cyclopentylacetamide is its potential role in the development of small-molecule inhibitors targeting various enzymes and receptors involved in disease pathways. The cyclopentylacetamide moiety is known to interact favorably with biological targets due to its ability to form hydrogen bonds and hydrophobic interactions. This feature has been leveraged in the design of molecules targeting neurological disorders, where precise modulation of receptor activity is crucial for therapeutic efficacy.
Recent studies have highlighted the importance of 2-bromo-N-cyclopentylacetamide in the synthesis of molecules with anti-inflammatory properties. In particular, derivatives of this compound have shown promise in inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory response. The bromine substituent on the aromatic ring enhances the electrophilicity of the molecule, making it an attractive candidate for further derivatization into potent anti-inflammatory agents.
The compound also finds relevance in the field of medicinal chemistry due to its role as a building block for more complex structures. Its versatility allows chemists to explore diverse chemical spaces, enabling the discovery of novel compounds with tailored biological activities. For instance, modifications at the cyclopentyl ring can lead to changes in solubility, metabolic stability, and target binding affinity, making this molecule a valuable asset in drug discovery campaigns.
Advances in computational chemistry have further enhanced the utility of 2-bromo-N-cyclopentylacetamide by enabling rapid virtual screening and molecular docking studies. These computational approaches allow researchers to predict the binding modes and interactions of this compound with biological targets, thereby expediting the drug discovery process. The integration of experimental data with computational insights has been instrumental in optimizing lead compounds derived from 2-bromo-N-cyclopentylacetamide, leading to more efficient development pipelines.
The synthesis of 2-bromo-N-cyclopentylacetamide itself presents an interesting challenge due to its structural complexity. However, modern synthetic methodologies have made significant strides in streamlining these processes. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have enabled efficient access to this compound and its derivatives. These advances not only facilitate academic research but also hold promise for industrial-scale production.
In conclusion, 2-bromo-N-cyclopentylacetamide (CAS No. 883521-80-0) represents a cornerstone compound in contemporary pharmaceutical research. Its unique structural features and functional handles make it an invaluable tool for chemists and biologists alike. As our understanding of disease mechanisms continues to evolve, compounds like 2-bromo-N-cyclopentylacetamide will undoubtedly play a pivotal role in shaping the future of drug development.
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